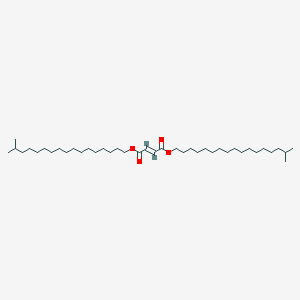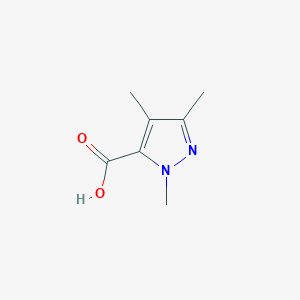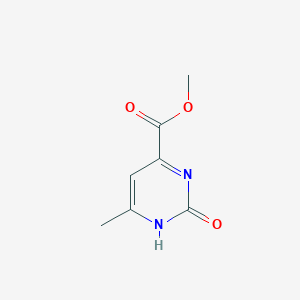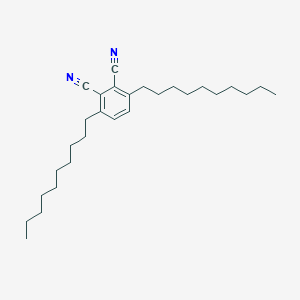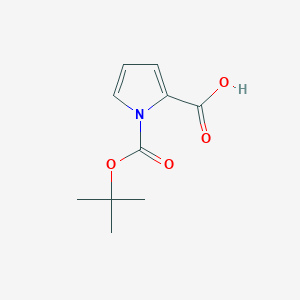
d(Tpapcpg)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D(Tpapcpg) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of D(Tpapcpg) involves its interaction with biomolecules such as DNA and proteins. It binds to the DNA molecule through intercalation, which involves the insertion of the molecule between the base pairs of the DNA helix. This interaction can affect the structure and function of the DNA molecule, leading to changes in gene expression. D(Tpapcpg) can also interact with proteins, affecting their conformation and activity.
Biochemical and Physiological Effects:
D(Tpapcpg) has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS). ROS can damage cellular components, leading to cell death. D(Tpapcpg) has also been shown to inhibit the activity of enzymes involved in cellular metabolism. In addition, it can induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
D(Tpapcpg) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to have high specificity for biomolecules, making it a useful tool for studying specific biological processes. However, D(Tpapcpg) has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its interaction with biomolecules can be affected by the presence of other molecules in biological samples, leading to false-positive or false-negative results.
Zukünftige Richtungen
There are several future directions for the study of D(Tpapcpg). One direction is the development of novel biosensors that can detect specific biomolecules with high sensitivity and specificity. Another direction is the study of its potential use in drug delivery systems, which can improve the efficacy and specificity of drugs. In addition, further studies are needed to understand the mechanism of action of D(Tpapcpg) and its interaction with biomolecules.
Synthesemethoden
The synthesis of D(Tpapcpg) involves the reaction of Tpapcpg with a donor molecule. Tpapcpg is a complex molecule that contains a triphenylphosphine (TPP) group, an acridine group, and a pyridine group. The donor molecule used in the synthesis can be a metal complex or an organic molecule. The reaction takes place in the presence of a catalyst, which helps in the formation of D(Tpapcpg). The yield of the synthesis depends on the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
D(Tpapcpg) has been extensively studied for its potential applications in various fields of scientific research. It has been used in the study of DNA binding, protein-protein interactions, and enzyme activity. D(Tpapcpg) has also been used in the development of biosensors, which can detect the presence of specific biomolecules in biological samples. In addition, it has been studied for its potential use in drug delivery systems.
Eigenschaften
CAS-Nummer |
117489-85-7 |
|---|---|
Produktname |
d(Tpapcpg) |
Molekularformel |
C39H50N15O22P3 |
Molekulargewicht |
1173.8 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]propyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H50N15O22P3/c1-15-10-52(38(61)50-34(15)58)27-7-19(74-78(65,66)76-79(67,68)75-77(62,63)64)21(71-27)9-39(69-11-22-17(56)5-24(72-22)51-3-2-23(40)47-37(51)60,8-20-16(55)4-25(70-20)53-13-45-28-31(41)43-12-44-32(28)53)30-18(57)6-26(73-30)54-14-46-29-33(54)48-36(42)49-35(29)59/h2-3,10,12-14,16-22,24-27,30,55-57H,4-9,11H2,1H3,(H,65,66)(H,67,68)(H2,40,47,60)(H2,41,43,44)(H,50,58,61)(H2,62,63,64)(H3,42,48,49,59)/t16-,17-,18-,19-,20+,21+,22+,24+,25+,26+,27+,30-,39?/m0/s1 |
InChI-Schlüssel |
YQAPYMRZMZFFPA-UFFQPUODSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyme |
deoxy(thymidylic-adenylic-cytidylic-guanosine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



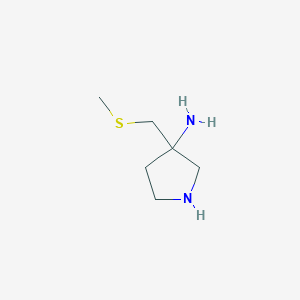
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
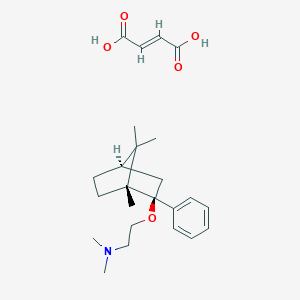
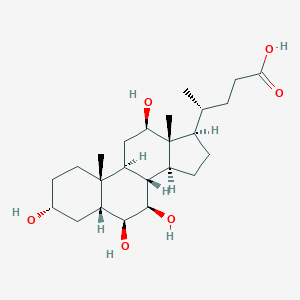
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
